molecular formula C20H22N2O2 B1209510 Apovincaminic acid CAS No. 27773-65-5

Apovincaminic acid

Numéro de catalogue: B1209510
Numéro CAS: 27773-65-5
Poids moléculaire: 322.4 g/mol
Clé InChI: ZFCQLDAGNBFMJQ-QUCCMNQESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Apovincaminic acid is a significant metabolite of vinpocetine, a semi-synthetic derivative of vincamine. Vincamine is an alkaloid found in the plant family Apocynaceae, particularly in species like Vinca minor. This compound is known for its pharmacological properties, including neuroprotective and vasodilatory effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Apovincaminic acid is typically synthesized from vincamine through a series of chemical reactions. The process involves heating vincamine at high temperatures, which leads to the formation of apovincamine. This intermediate is then further processed to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the compound and to minimize impurities .

Analyse Des Réactions Chimiques

Types of Reactions: Apovincaminic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms .

Applications De Recherche Scientifique

Neuroprotective Effects

Apovincaminic acid exhibits neuroprotective properties that have been extensively studied in various experimental models. Research indicates that both this compound and vinpocetine can mitigate neurotoxicity induced by N-methyl-D-aspartate (NMDA) in rat models. In a study involving NMDA-induced neurodegeneration in the entorhinal cortex, treatment with this compound significantly reduced lesion size and microglial activation, thereby improving cognitive functions such as spatial learning and memory retention .

Table 1: Neuroprotective Effects of this compound

StudyModelDoseOutcome
NMDA-lesioned rats10 mg/kgReduced lesion size and improved cognitive performance
NMDA-induced neurotoxicity10 mg/kgDecreased microglial activation and behavioral deficits

Cerebrovascular Applications

This compound is primarily recognized for its role in treating cerebrovascular disorders. It has been used as a supportive treatment for conditions such as acute ischemic stroke and vascular dementia. The compound enhances cerebral blood flow and oxygen utilization, which are critical in managing ischemic events .

Clinical Context:

  • Vinpocetine : The parent compound from which this compound is derived, has been widely utilized in clinical settings for its vasodilatory effects on cerebral vessels.
  • Pharmacokinetics : Studies have shown that approximately 75% of vinpocetine is metabolized into this compound, indicating its significance in therapeutic efficacy .

Pharmacokinetic Studies

The pharmacokinetics of this compound have been studied to understand its absorption, distribution, metabolism, and excretion. Research indicates that both vinpocetine and this compound exhibit linear pharmacokinetics without accumulation upon repeated dosing .

Table 2: Pharmacokinetic Parameters of this compound

ParameterVinpocetineThis compound
Bioavailability (%)6.2 ± 1.9Not specified
Absorption SiteSmall intestineStomach
MetabolismHydrolyzed to AVADerived from vinpocetine

Clinical Applications and Case Studies

Clinical trials have demonstrated the efficacy of this compound in various patient populations. A pivotal study involving healthy volunteers assessed the pharmacokinetics of this compound after chronic administration of vinpocetine, revealing significant insights into its therapeutic potential .

Case Study Insights:

  • Patient Population : Healthy male volunteers.
  • Treatment Regimen : Chronic administration of vinpocetine (3 x 5 mg or 3 x 10 mg daily).
  • Findings : Linear pharmacokinetics were observed, supporting the safety and efficacy profile of this compound in clinical settings.

Mécanisme D'action

The mechanism of action of apovincaminic acid involves several molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Uniqueness of Apovincaminic Acid: this compound stands out due to its specific pharmacokinetic properties and its role as a major metabolite of vinpocetine. Its unique ability to enhance neuronal excitability and its potential therapeutic applications make it a compound of significant interest in both research and clinical settings .

Activité Biologique

Apovincaminic acid (AVA) is a significant metabolite of vinpocetine, a synthetic derivative of the Vinca minor alkaloid vincamine. This compound has garnered attention for its neuroprotective properties and potential therapeutic applications, particularly in cerebrovascular diseases and neurodegenerative conditions. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, and relevant case studies.

Pharmacokinetics

The pharmacokinetic profile of this compound is closely linked to that of vinpocetine. Following oral administration, vinpocetine is rapidly metabolized to AVA, with peak plasma concentrations occurring approximately 1 hour post-administration. Studies indicate that the maximum plasma concentration (C_max) of AVA can be significantly higher than that of vinpocetine itself, suggesting extensive conversion and absorption dynamics across species.

Parameter Vinpocetine This compound
C_max (ng/mL)23.8 (1 mg/kg)135.33 (2 mg/kg)
AUC (ng.h/mL)57.4 (1 mg/kg)504.03 (2 mg/kg)
Half-life≤4.02 hours3–10 hours
Bioavailability52%Not specified

The conversion of vinpocetine to AVA is significant in terms of therapeutic efficacy, as AVA is primarily responsible for the neuroprotective effects observed in various studies .

Neuroprotective Mechanisms

This compound exhibits neuroprotective effects through several mechanisms:

  • NMDA Receptor Modulation : AVA has been shown to mitigate excitotoxicity induced by N-methyl-D-aspartate (NMDA) receptors. In a rat model, both vinpocetine and AVA reduced neuronal damage and microglial activation following NMDA-induced lesions in the entorhinal cortex .
  • Behavioral Improvements : In behavioral assessments involving novel object recognition and spatial learning tasks, treatment with AVA resulted in significant improvements compared to control groups. These findings underscore its potential in addressing cognitive deficits associated with neurodegenerative diseases .
  • Reduction of Inflammation : AVA has demonstrated anti-inflammatory properties by decreasing microglial activation around lesions, which is crucial for preserving neuronal integrity during pathological conditions .

Case Studies

Several studies have explored the effects of this compound in clinical and preclinical settings:

  • Neuroprotection in Rat Models : A study investigated the effects of AVA on NMDA-induced neurodegeneration in rats. Treatment with AVA led to reduced lesion sizes and improved cognitive performance on tasks assessing memory and learning capabilities .
  • Clinical Pharmacology Insights : Research involving healthy volunteers indicated that both vinpocetine and AVA exhibit linear pharmacokinetics without accumulation over time, suggesting a predictable dosing regimen for therapeutic applications .
  • Comparative Analysis with Vinpocetine : While vinpocetine has been widely studied for its therapeutic benefits, AVA's role as a major metabolite emphasizes its importance in the pharmacological profile, particularly in enhancing neuroprotection against ischemic events .

Propriétés

IUPAC Name

(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-2-20-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(17(14)18(20)21)16(12-20)19(23)24/h3-4,6-7,12,18H,2,5,8-11H2,1H3,(H,23,24)/t18-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCQLDAGNBFMJQ-QUCCMNQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80950458
Record name Eburnamenine-14-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27773-65-5
Record name (+)-Apovincaminic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27773-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apovincaminic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027773655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eburnamenine-14-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3α,16α)-eburnamenine-14-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name APOVINCAMINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD6ZF4C86Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Apovincaminic acid
Reactant of Route 2
Apovincaminic acid
Reactant of Route 3
Apovincaminic acid
Reactant of Route 4
Apovincaminic acid
Reactant of Route 5
Apovincaminic acid
Reactant of Route 6
Apovincaminic acid
Customer
Q & A

Q1: How does apovincaminic acid affect cerebral blood flow?

A1: [] this compound (AVA) demonstrates vasodilatory effects, particularly in the cerebral circulation. While the exact mechanisms are still under investigation, research suggests that AVA may increase cerebral blood flow (CerBF) by modulating potassium channels in vascular smooth muscle cells [, ], leading to vasorelaxation and increased blood flow.

Q2: What is the role of potassium channels in this compound's vasodilatory effects?

A2: [] Studies on rabbit basilar arteries suggest that AVA's vasodilatory action might involve the opening of potassium channels. These channels are not affected by typical blockers of calcium-dependent potassium channels, TEA-sensitive potassium channels, or ATP-sensitive potassium channels. This implies a unique interaction of AVA with specific potassium channels, contributing to its vasodilatory effects.

Q3: Does this compound cross the blood-brain barrier?

A3: While the provided research doesn't explicitly state if AVA crosses the blood-brain barrier, studies demonstrate its presence in the brain following systemic administration of vinpocetine [, ]. This suggests AVA either crosses the blood-brain barrier or influences the brain indirectly through its peripheral effects.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C21H24N2O3 and a molecular weight of 352.43 g/mol. While not explicitly stated in the provided abstracts, this information is widely available in chemical databases and scientific literature.

Q5: How stable is this compound in different formulations?

A5: [, ] Research suggests that AVA esters are primarily metabolized to AVA through enzymatic hydrolysis, particularly in rats []. This highlights the importance of considering enzymatic degradation during the formulation of AVA esters. Additionally, the stability of AVA itself can be affected by various factors like pH, temperature, and the presence of buffers. []

Q6: What is the pharmacokinetic profile of this compound?

A6: [, , ] AVA is primarily formed through the rapid metabolism of vinpocetine in the body []. Studies in dogs show that AVA's pharmacokinetics can be described by a two-compartment open model with an elimination half-life (t½) longer than that of vinpocetine []. The absolute bioavailability of vinpocetine, and consequently AVA formation, can be influenced by co-administered substances like magnesium-aluminum hydroxide gel. []

Q7: How is this compound metabolized and excreted?

A7: [, ] Studies in dogs indicate that AVA is the major metabolite of vinpocetine and is excreted in both urine and feces []. AVA doesn't seem to undergo further metabolism, and its elimination is considered formation-limited [].

Q8: Has this compound demonstrated efficacy in preclinical models of neurological disorders?

A8: [, , ] Preclinical studies using animal models have shown promising neuroprotective effects of AVA. For example, in a rat model of stroke, AVA treatment significantly reduced infarct volume and improved behavioral outcomes, suggesting potential therapeutic benefits for ischemic stroke []. Further research is crucial to validate these findings and explore its potential in other neurological disorders.

Q9: What analytical methods are commonly used to quantify this compound in biological samples?

A9: [, , ] Several analytical techniques are employed for quantifying AVA levels. These include high-performance liquid chromatography (HPLC) coupled with UV detection [] or mass spectrometry (MS) [, ], gas chromatography (GC) following derivatization [], and enzyme-linked immunosorbent assay (ELISA) []. The choice of method often depends on factors such as sensitivity, selectivity, and available resources.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.